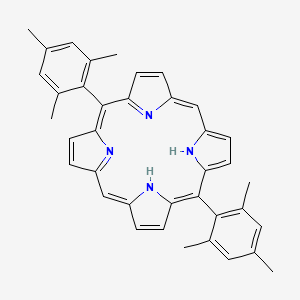
5,15-Dimesitylporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Dimesitylporphyrin: is a synthetic porphyrin derivative characterized by the presence of two mesityl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The mesityl groups, which are 2,4,6-trimethylphenyl groups, provide steric hindrance and influence the electronic properties of the porphyrin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Dimesitylporphyrin typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, where pyrrole and mesitaldehyde are reacted in the presence of trifluoroacetic acid and oxidized with chloranil to yield the desired porphyrin .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale adaptations of laboratory synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5,15-Dimesitylporphyrin undergoes various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin anions.
Substitution: The mesityl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of porphyrin dications.
Reduction: Formation of porphyrin anions.
Substitution: Introduction of various substituents on the mesityl groups, such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,15-Dimesitylporphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. It serves as a ligand in coordination chemistry and is used to study the electronic properties of porphyrins.
Biology: In biological research, this compound is used to model heme-containing proteins and enzymes. It helps in understanding the structure-function relationships of these biomolecules.
Medicine: The compound is explored for its potential in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Industry: this compound is used in the development of organic photovoltaic cells and sensors due to its unique electronic properties .
Mecanismo De Acción
The mechanism of action of 5,15-Dimesitylporphyrin in photodynamic therapy involves the absorption of light, leading to an excited singlet state. This state undergoes intersystem crossing to a triplet state, which can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell death by damaging cellular components, including lipids, proteins, and nucleic acids .
Comparación Con Compuestos Similares
5,10,15,20-Tetraphenylporphyrin: Lacks the steric hindrance provided by mesityl groups, leading to different electronic properties.
5,15-Diphenylporphyrin: Similar structure but with phenyl groups instead of mesityl groups, resulting in less steric hindrance.
5,10,15,20-Tetraarylporphyrins: A broader class of porphyrins with various aryl substituents.
Uniqueness: 5,15-Dimesitylporphyrin is unique due to the presence of bulky mesityl groups, which provide steric protection to the porphyrin core. This steric hindrance influences the compound’s electronic properties, making it more resistant to aggregation and enhancing its solubility in organic solvents .
Propiedades
Fórmula molecular |
C38H34N4 |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
5,15-bis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C38H34N4/c1-21-15-23(3)35(24(4)16-21)37-31-11-7-27(39-31)19-29-9-13-33(41-29)38(36-25(5)17-22(2)18-26(36)6)34-14-10-30(42-34)20-28-8-12-32(37)40-28/h7-20,39-40H,1-6H3 |
Clave InChI |
ZHJSZKMJNVEFEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=C(C=C(C=C7C)C)C)C=C4)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)

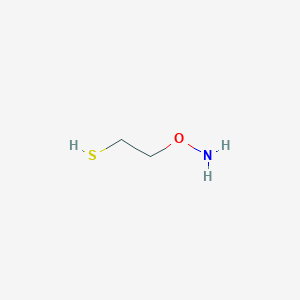
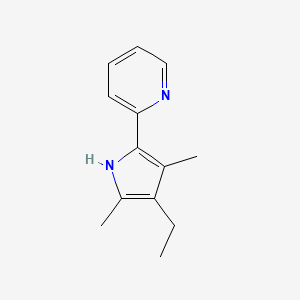
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
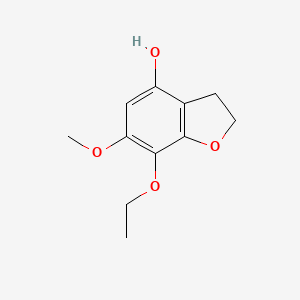
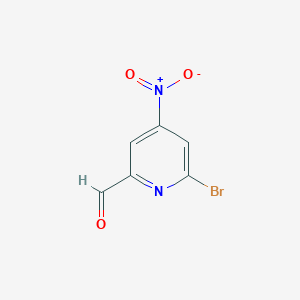

![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
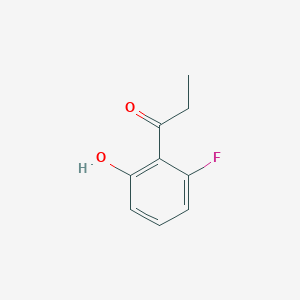
![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
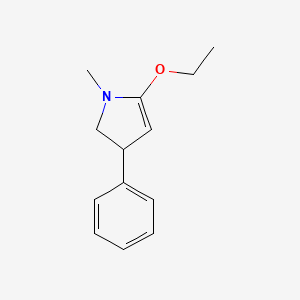
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
